molecular formula C10H9N3O B3055263 N-phenyl-1H-imidazole-2-carboxamide CAS No. 63678-16-0

N-phenyl-1H-imidazole-2-carboxamide

Cat. No.: B3055263
CAS No.: 63678-16-0
M. Wt: 187.2 g/mol
InChI Key: OSUMTOORAWCHGK-UHFFFAOYSA-N
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Description

N-phenyl-1H-imidazole-2-carboxamide is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and a carboxamide group. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-1H-imidazole-2-carboxamide can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the condensation of hydroxylamine with ethyl glyoxalate to form an intermediate, which then undergoes cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound often employs the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

    Reduction: Reduction reactions can be carried out using hydride donors like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, while the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using bromine or chlorine.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Halogenated phenyl-imidazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

N-phenyl-1H-imidazole-2-carboxamide can be compared with other imidazole derivatives such as:

    N-phenyl-1H-indole-2-carboxamide: Similar in structure but with an indole ring instead of an imidazole ring.

    N-phenyl-1H-pyrazole-2-carboxamide: Contains a pyrazole ring, offering different reactivity and biological activity.

    N-phenyl-1H-triazole-2-carboxamide: Features a triazole ring, which can provide enhanced stability and different pharmacological properties.

The uniqueness of this compound lies in its specific interactions with biological targets and its versatility in chemical synthesis, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-phenyl-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10(9-11-6-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUMTOORAWCHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384920
Record name N-phenyl-1H-imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63678-16-0
Record name N-phenyl-1H-imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-imidazole-2-carboxylic acid (0.975 g, 8.7 mmol) in DMF (30 mL) were added aniline (0.67 mL, 8.7 mmol), EDC.HCl (2.54 g, 13.05 mmol) and HOBt (1.76 g, 13.05 mmol). The reaction mixture was stirred at room temperature for 21 hours. Then, it was poured into water and extracted with ethyl acetate. The combined organic layer was dried over sodium sulphate, filtered and concentrated. The crude residue was purified by flash chromatography (2% to 3% methanol in dichloromethane) to yield 1.55 g (96% yield) of the title compound.
Quantity
0.975 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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